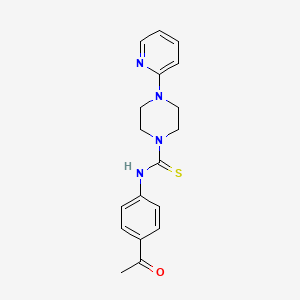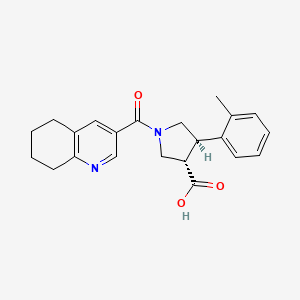
3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study and development of bromo-substituted benzamides and pyrimidine derivatives have garnered interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Compounds with such frameworks are often explored for their unique chemical properties and reactivity, contributing to the advancement of drug discovery and material science.
Synthesis Analysis
Synthesis of bromo-substituted benzamide derivatives and pyrimidine analogs involves multi-step chemical reactions, starting from corresponding benzoic acids or through cyclization of amino compounds with aromatic aldehydes. These methods aim to introduce bromo groups or to functionalize the pyrimidine ring, yielding compounds with potential for further chemical modification (Parameshwarappa et al., 2017).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, NMR, mass spectrometry) are fundamental in determining the molecular structure of synthesized compounds. Structural analysis reveals the configuration, conformation, and intermolecular interactions, such as hydrogen bonding, which significantly influence the chemical reactivity and physical properties of these compounds (Saeed et al., 2010).
Chemical Reactions and Properties
Bromo-substituted benzamides and pyrimidine derivatives participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is utilized for structural modifications and introducing different functional groups to the molecule. These reactions are pivotal in exploring the chemical properties and enhancing the compound's biological activities (Deau et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antipsychotic Agent Research
- A study explored the synthesis and antidopaminergic properties of benzamides related to 3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide, indicating their potential as antipsychotic agents. These compounds, including the benzamide derivative 6, demonstrated potent activity both in vitro and in vivo, suggesting their suitability for investigating dopamine D-2 mediated responses (Högberg et al., 1990).
Synthesis of Novel Compounds
- Research has focused on the synthesis of various derivatives, such as pyrimidino and pyridino compounds, from similar brominated benzamides. These studies contribute to the development of new chemical structures and the exploration of their biological activities (Al-Haiza et al., 2003).
Antimicrobial Activity
- Studies have synthesized derivatives like 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines and evaluated their antimicrobial activities. This research contributes to the discovery of new compounds with potential applications in combating microbial infections (Parameshwarappa & Sangapure, 2009).
Development of Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from benzamides, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized and evaluated as anti-inflammatory and analgesic agents. This research highlights the potential of these compounds in medical applications (Abu‐Hashem et al., 2020).
Investigation of Conformationally Restricted Derivatives
- Studies have synthesized and evaluated conformationally restricted derivatives of remoxipride, a compound related to 3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide, for their ability to inhibit dopamine D-2 receptor binding. These studies contribute to the understanding of the structural requirements for effective antipsychotic agents (Norman et al., 1993).
Eigenschaften
IUPAC Name |
3-bromo-N-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-7-3-1-2-6(4-7)9(16)14-8-5-13-11(18)15-10(8)17/h1-5H,(H,14,16)(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPVIAINLKWUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)
![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)

![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)
![methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5560398.png)
![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)
![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)
![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)
![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)